molecular formula C17H17ClN2O4S B2495563 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide CAS No. 946216-77-9

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide

Cat. No. B2495563
CAS RN: 946216-77-9
M. Wt: 380.84
InChI Key: PEYLKVNVUGIISZ-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide, also known as CTPI-2, is a chemical compound with potential applications in scientific research. This compound has been the subject of numerous studies due to its unique properties and potential benefits in various fields.

Scientific Research Applications

Antimicrobial Properties

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide derivatives have been synthesized and screened for their antimicrobial properties. These compounds have shown significant in vitro antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. Furthermore, their inhibitory action against strains of fungi (e.g., Candida albicans, Aspergillus niger, Aspergillus clavatus) suggests their potential as therapeutic agents for treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Anticonvulsant and Sedative-Hypnotic Activities

Derivatives of this compound have been designed, synthesized, and evaluated as anticonvulsant agents. Some synthesized compounds displayed considerable anticonvulsant activity in tests such as electroshock and pentylenetetrazole-induced lethal convulsion tests. Moreover, one compound demonstrated significant sedative-hypnotic activity without impairing learning and memory, suggesting the involvement of benzodiazepine receptors in its pharmacological properties (Faizi et al., 2017).

Anticancer Activity

N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide has been explored for its antiproliferative activity against various human cancer cell lines, including colon cancer (HT-29), lung adenocarcinoma (A549), and gastric cancer (MKN45). The compound displayed promising anticancer activity, indicating its potential for further development as an anticancer agent (Huang et al., 2020).

Antioxidant Properties

Research has also focused on derivatives of N-arylbenzamides, exploring their antioxidative properties. These studies have shown that certain derivatives exhibit improved antioxidative potential compared to reference molecules. This suggests the potential of this compound and its derivatives in designing potent antioxidants for medicinal applications (Perin et al., 2018).

properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-24-16-6-3-2-5-13(16)17(21)19-12-7-8-14(18)15(11-12)20-9-4-10-25(20,22)23/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYLKVNVUGIISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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